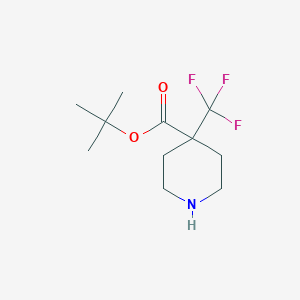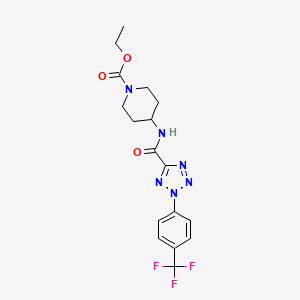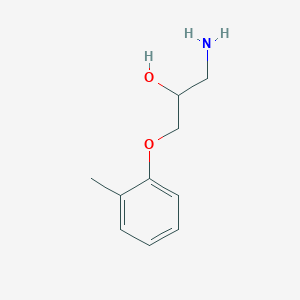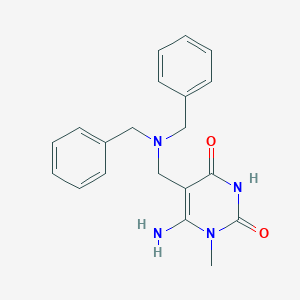
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. TFP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The exact mechanism of action of Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate is not fully understood, but it is believed to act as a modulator of various receptors in the central nervous system. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been shown to enhance NMDA receptor function, which may contribute to its potential cognitive-enhancing effects. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has also been shown to modulate the sigma-1 receptor, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been shown to have a variety of biochemical and physiological effects, including enhancing cognitive function, reducing anxiety and depression-like behaviors, and modulating cellular signaling pathways. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has also been shown to have potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has several advantages for lab experiments, including its high purity and stability, as well as its ability to act as a ligand for various receptors in the central nervous system. However, Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate also has limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate, including further studies on its potential cognitive-enhancing effects, as well as its potential neuroprotective effects in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate and its potential as a therapeutic agent for various neurological disorders.
Synthesis Methods
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate can be synthesized using a variety of methods, including the reaction of piperidine with tert-butyl 4-(trifluoromethyl)benzoate, or the reaction of piperidine with 4-trifluoromethylpyridine-2-carboxylic acid followed by esterification with tert-butanol. These methods have been optimized to achieve high yields and purity of Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate.
Scientific Research Applications
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been extensively studied for its potential pharmacological properties, including its ability to act as a ligand for various receptors in the central nervous system. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been shown to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes, as well as the sigma-1 receptor, which is involved in modulating cellular signaling pathways.
properties
IUPAC Name |
tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-9(2,3)17-8(16)10(11(12,13)14)4-6-15-7-5-10/h15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTXODJYKCYVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)

![4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2896013.png)
![N-(4-fluorophenyl)-2-[(2-methoxy-5-methylphenyl)amino]acetamide](/img/structure/B2896015.png)
![Methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2896016.png)
![2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2896017.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)

![2-[4-[[2-(5,6-Dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenoxy]acetamide](/img/structure/B2896022.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2896025.png)
![5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2896028.png)
